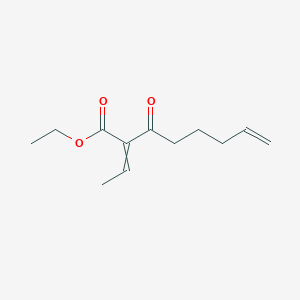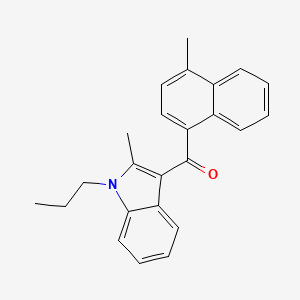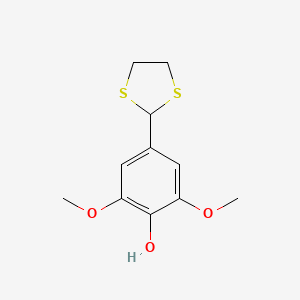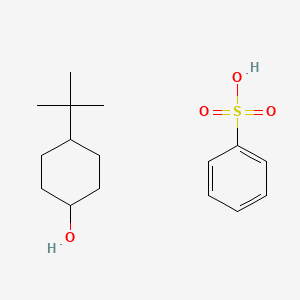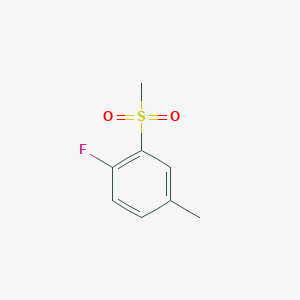
1-Fluoro-4-methyl-2-(methylsulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-4-methyl-2-(methylsulfonyl)benzene is an organic compound with the molecular formula C8H9FO2S It is a derivative of benzene, where a fluorine atom, a methyl group, and a methylsulfonyl group are substituted at different positions on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-methyl-2-(methylsulfonyl)benzene can be synthesized through several methods. One common approach involves the sulfonylation of 1-fluoro-4-methylbenzene using a sulfonyl chloride reagent in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluoro-4-methyl-2-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
1-Fluoro-4-methyl-2-(methylsulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-fluoro-4-methyl-2-(methylsulfonyl)benzene involves its interaction with specific molecular targets. The fluorine atom and the sulfonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
1-Fluoro-4-methylbenzene: Lacks the sulfonyl group, resulting in different chemical properties.
1-Fluoro-4-(methylsulfinyl)benzene: Contains a sulfinyl group instead of a sulfonyl group, leading to variations in reactivity.
1-Methyl-4-(methylsulfonyl)benzene: Lacks the fluorine atom, affecting its overall chemical behavior.
Uniqueness: 1-Fluoro-4-methyl-2-(methylsulfonyl)benzene is unique due to the presence of both a fluorine atom and a methylsulfonyl group on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
828270-65-1 |
|---|---|
Formule moléculaire |
C8H9FO2S |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
1-fluoro-4-methyl-2-methylsulfonylbenzene |
InChI |
InChI=1S/C8H9FO2S/c1-6-3-4-7(9)8(5-6)12(2,10)11/h3-5H,1-2H3 |
Clé InChI |
VSYXOFJZQHGRIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)F)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


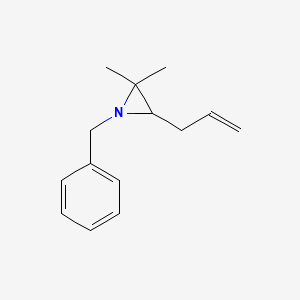
![1,2-Ethanediamine, N,N-diethyl-N'-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B14209642.png)
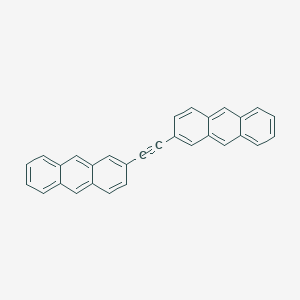
![1-[(Cyclopent-1-en-1-yl)methoxy]-3,5-dimethoxybenzene](/img/structure/B14209655.png)
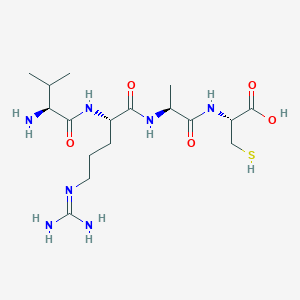
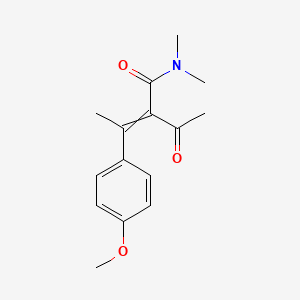
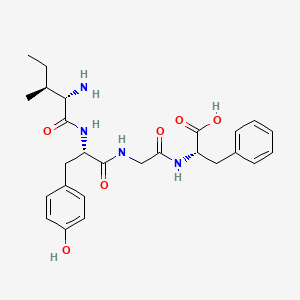
![2-Propanethiol, 1,1'-thiobis[3-[(2-aminophenyl)thio]-](/img/structure/B14209696.png)
![(Z)-1-[3-[(Z)-2-hydroxy-3-methylbut-1-enyl]quinoxalin-2-yl]-3-methylbut-1-en-2-ol](/img/structure/B14209697.png)
![8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid](/img/structure/B14209702.png)
